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Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral
data (NMR, MS, IR) for a compound explicitly identified as "Angulatin G" or its synonym
"Celangulatin E" could not be located. This guide presents the spectral data for a closely
related and structurally similar compound, NW31 (4), a sesquiterpene polyol ester isolated from
Celastrus angulatus, the same plant source as Angulatin G. The data for NW31 (4) is
presented here as a representative example for this class of compounds.

Introduction

Angulatin G is a sesquiterpene polyol ester belonging to the B-dihydroagarofuran class of
natural products, isolated from the root bark of Celastrus angulatus. These compounds are of
significant interest to the scientific community due to their potential insecticidal and antitumor
activities. The elucidation of their complex structures relies heavily on a combination of modern
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a detailed
overview of the spectral data and the experimental protocols typically employed in the
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characterization of such compounds, using the available data for the related compound NW31
(4) as a reference.

Chemical Structure

The structure of the representative compound, NW31 (4), has been elucidated as 1[3,2[3,6a,8[3-
tetra-acetoxy-9a-benzoyloxy-13-isobutanoyloxy-f-dihydroagarofuran.[1]

Spectral Data Presentation

The following tables summarize the quantitative spectral data obtained for the representative
compound, NW31 (4).

NMR Spectral Data

The *H and 3C NMR data were acquired in CDCls.

Table 1: *H NMR Data (500 MHz, CDCls) for NW31 (4)[1]
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 5.58 d 35

2 530 dd 3.5, 3.0

3 2.43 m

4 2.15 m

6 6.05 d 30

7 2.65 m

8 5.65 s

9 5.95 d 30

12 1.62 s

13 4.55 d 120

13 4.35 d 12.0

14 1.25 s

15 1.05 s

OAc-1 2.10 s

OAc-2 2.05 s

OAc-6 2.18 s

OAc-8 2.25 s

OBz-9 8.05 (2H) d 75

7.60 (1H) t 75

7.45 (2H) t 75

OiBu-13 2.55 (1H) m

1.20 (6H) d 70
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Table 2: 3C NMR Data (125 MHz, CDCls) for NW31 (4)[1]

e Chemical Shift (6, Position Chemical Shift (5,
ppm) ppm)

1 70.5 14 28.5

2 71.8 15 16.8

3 355 OAc-1 (C=0) 170.2

4 40.2 OAc-1 (CHs) 21.2

5 55.8 OAc-2 (C=0) 170.0

6 72.5 OAc-2 (CHs) 20.8

7 45.2 OAc-6 (C=0) 169.8

8 75.5 OAc-6 (CHs) 215

9 73.8 OAc-8 (C=0) 170.5

10 88.5 OAc-8 (CHs) 21.0

11 92.5 OBz-9 (C=0) 165.5

12 4.3 OB2-9 (Ar-C) 130.2, 129.8, 128.5,

133.5

13 65.2 OiBu-13 (C=0) 176.5

OiBu-13 (CH) 34.2

OiBu-13 (CHs) 19.0

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) Data for
NW31 (4)[1]

lon Calculated m/z Found m/z Molecular Formula

[M+Na]* - - C34H44013
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Note: The original publication states the molecular formula was determined by HR-ESI-MS, but
does not provide the exact calculated and found m/z values.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for NW31 (4)[1]

Wavenumber (cm~?) Functional Group Assignment
1741 Ester C=0 stretching
230 (nm) Aromatic moiety (UV-Vis)

Note: The publication provides limited IR data, highlighting the characteristic ester absorption.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the
structural elucidation of sesquiterpene polyol esters like Angulatin G.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in
approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The solution is
then transferred to a 5 mm NMR tube.

¢ Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a
500 MHz instrument.

e H NMR Spectroscopy:

o One-dimensional *H NMR spectra are acquired to determine the chemical shifts,
multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) of
the protons.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.
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e 13C NMR Spectroscopy:

o One-dimensional 3C NMR spectra are acquired to identify the chemical shifts of all carbon
atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to
singlets for each carbon.

o Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer
(DEPT) experiments can be run to differentiate between CH, CHz, and CHs groups.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the
molecule, helping to establish spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is crucial for assembling the carbon
skeleton and determining the positions of ester groups.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the stereochemistry of the
molecule.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

 Instrumentation: High-resolution mass spectrometry is typically performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer.

o Data Acquisition:

o The sample solution is infused into the ESI source, where the molecules are ionized.
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o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o High-resolution measurements provide highly accurate mass data, allowing for the
determination of the elemental composition and molecular formula of the parent ion.

o Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the
molecular ion, providing valuable structural information about the different ester groups
and the core skeleton.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the purified compound is typically prepared as a thin
film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and
allowing the solvent to evaporate. Alternatively, the sample can be incorporated into a KBr
pellet.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the
spectrum.

» Data Acquisition:
o A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
o The sample is then placed in the beam path, and the sample spectrum is recorded.

o The instrument measures the absorption of infrared radiation at different wavenumbers
(typically 4000-400 cm™1).

o The resulting spectrum shows absorption bands corresponding to the vibrational
frequencies of the functional groups present in the molecule, such as the characteristic
strong absorption of carbonyl (C=0) groups from the ester functionalities.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like Angulatin G.
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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